7-Methoxyquinazolin-6-amine
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Overview
Description
7-Methoxyquinazolin-6-amine is a chemical compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 7-Methoxyquinazolin-6-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-aminobenzonitrile with methoxyamine in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
7-Methoxyquinazolin-6-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Methoxyquinazolin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxyquinazolin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
7-Methoxyquinazolin-6-amine can be compared with other similar compounds, such as:
Quinazoline: A parent compound with a similar structure but lacking the methoxy and amine groups.
6-Aminoquinazoline: A related compound with an amino group at the 6-position but without the methoxy group.
7-Methoxyquinazoline: A compound with a methoxy group at the 7-position but lacking the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
7-methoxyquinazolin-6-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-3-8-6(2-7(9)10)4-11-5-12-8/h2-5H,10H2,1H3 |
InChI Key |
XFDKPXAMUJFSAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=NC2=C1)N |
Origin of Product |
United States |
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